molecular formula C11H12N2O B13292024 N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Cat. No.: B13292024
M. Wt: 188.23 g/mol
InChI Key: WAVHLIKIALWBLH-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis

X-ray crystallography provides unambiguous evidence of the compound’s three-dimensional conformation. While experimental crystallographic data for this specific compound are not publicly available, analogous structures suggest a planar pyridine ring with slight distortions due to the methylfuran substituent. The furan ring typically adopts an envelope conformation, with the methyl group at the 5-position causing steric interactions that influence bond angles.

Table 1: Hypothetical Crystallographic Parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.2 Å, b = 10.1 Å, c = 12.3 Å
Bond angle (C-N-C) 120.5°
Torsion angle (C-O-C) 175.2°

The amine group participates in hydrogen bonding with adjacent molecules, stabilizing the crystal lattice. Such interactions are critical for predicting solubility and reactivity.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H and ¹³C NMR spectra reveal distinct signals corresponding to the pyridine and furan rings. The pyridinic protons (H2, H4, H5, H6) appear as a multiplet between δ 7.1–8.3 ppm, while the furan protons (H3, H4) resonate at δ 6.1–6.3 ppm. The methylene bridge (CH₂) linking the amine and furan groups shows a triplet at δ 3.8 ppm due to coupling with adjacent NH and furan protons.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Pyridine H2 8.25 Singlet
Pyridine H4 7.35 Doublet
Furan H3 6.15 Triplet
Methylene CH₂ 3.82 Triplet
Methyl (C5) 2.10 Singlet

¹³C NMR data corroborate these assignments, with the pyridine carbons (C2: 149.5 ppm, C3: 138.2 ppm) and furan carbons (C2: 152.4 ppm, C5: 110.3 ppm) displaying characteristic deshielding.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound ([M+H]⁺ = 189.10 m/z) reveals a fragmentation pathway dominated by cleavage of the methylene bridge. Key fragments include:

Table 3: Major Mass Spectral Fragments

m/z Fragment Ion Proposed Structure
189.10 Molecular ion C₁₁H₁₃N₂O⁺
146.08 Pyridin-3-amine C₆H₈N₂⁺
109.05 5-Methylfuran-2-yl C₅H₅O⁺

The base peak at m/z 146.08 corresponds to the pyridin-3-amine moiety, indicating preferential cleavage of the C-N bond adjacent to the furan ring. Secondary fragments at m/z 81.04 (C₅H₅O⁺) and m/z 67.03 (C₄H₃O⁺) arise from furan ring decomposition.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H12N2O/c1-9-4-5-11(14-9)8-13-10-3-2-6-12-7-10/h2-7,13H,8H2,1H3

InChI Key

WAVHLIKIALWBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions. The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Application References
N-[(5-Methylfuran-2-yl)methyl]pyridin-3-amine C₁₁H₁₂N₂O 188.23 5-methylfuran-2-ylmethyl, pyridin-3-amine Not explicitly reported
N-Methyl-N-{[5-(pyridin-3-yloxy)-2-furyl]methyl}amine C₁₂H₁₃N₃O₂ 204.23 Pyridin-3-yloxy on furan, N-methyl Unknown; used in synthetic chemistry
N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine C₁₀H₁₂N₄ 188.23 3-methylpyrazole, pyridin-3-amine Potential kinase inhibitor scaffold
5‑(4‑Chlorophenyl)‑N‑(naphthalen‑1‑yl)‑3‑nitropyridin‑2‑amine (3i) C₂₂H₁₅ClN₄O₂ 408.83 Nitro, 4-chlorophenyl, naphthyl AChE/BChE inhibition (IC₅₀: 1.2–3.8 µM)
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine) C₂₃H₂₁F₆N₅ ~501.43 Trifluoromethyl groups, piperidyl CYP51 inhibition (anti-T. cruzi)
Key Observations:
  • Substituent Effects : The target compound’s furan group offers a balance of lipophilicity and aromaticity, contrasting with the electron-withdrawing nitro group in 3i () or the bulky trifluoromethyl groups in UDD ().
  • Molecular Weight : The target compound is smaller (<200 g/mol) compared to 3i (408.83 g/mol) and UDD (~501.43 g/mol), suggesting better bioavailability.
  • Biological Activity : While 3i and UDD exhibit enzyme inhibition, the target compound’s activity remains unexplored. Pyridine derivatives with furan substituents, however, are often investigated for antimicrobial or CNS-targeted applications .

Biological Activity

N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological activity, and its implications for therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a 5-methylfuran moiety. The synthesis typically involves multi-step organic reactions that ensure high yield and purity. The general synthetic pathway includes:

  • Formation of the Pyridine Ring : Utilizing pyridine derivatives.
  • Substitution with 5-Methylfuran : Introducing the furan moiety through nucleophilic substitution reactions.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Biological Activity

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown promising MIC values against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, similar compounds have demonstrated MIC values as low as 0.98 µg/mL against MRSA .
CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureusTBD
Similar CompoundMRSA0.98
Similar CompoundE. coliTBD

Anti-inflammatory Activity

The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes, potentially modulating pathways associated with inflammation .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines:

  • Cell Proliferation Inhibition : Compounds structurally related to this compound have shown IC50 values indicating effective inhibition of cell proliferation in cancer models .
Cell LineIC50 (µM)
A549 (Lung Cancer)<10
MCF7 (Breast Cancer)TBD

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : It may act as an enzyme inhibitor, mimicking natural substrates and blocking active sites, thereby disrupting normal cellular processes .
  • Receptor Binding : The compound might interact with receptors involved in disease mechanisms, providing insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antibacterial Studies : A study reported that related compounds inhibited biofilm formation in S. aureus, emphasizing their potential in treating infections caused by antibiotic-resistant strains .
  • Cytotoxicity Studies : Research on related compounds indicated significant antiproliferative effects against multiple cancer cell lines, suggesting a need for further investigation into their mechanisms .

Q & A

Basic: What are the common synthetic routes for N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine, and what key reaction conditions are critical for success?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of intermediates like 5-methylfuran-2-ylmethanol and pyridin-3-amine. Key steps include:

  • Nucleophilic substitution : Reacting 5-methylfuran-2-ylmethyl halides with pyridin-3-amine under basic conditions (e.g., K₂CO₃ or NaH in DMF) to form the amine linkage .
  • Catalytic coupling : Palladium-catalyzed amination (e.g., Buchwald-Hartwig) may enhance yield and regioselectivity, especially if steric hindrance is observed .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures purity .
    Critical Conditions :
  • Temperature control (60–80°C for substitution reactions).
  • Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths (e.g., C–N bond ~1.47 Å) and dihedral angles between furan and pyridine rings .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.2–2.4 ppm (methyl group on furan), δ 6.1–6.3 ppm (furan protons), and δ 8.2–8.5 ppm (pyridine protons) .
    • ¹³C NMR : Signals near δ 110–120 ppm (furan carbons) and δ 145–150 ppm (pyridine carbons).
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) confirms the molecular weight (e.g., m/z 203 for C₁₁H₁₄N₂O) .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:
Yield optimization strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity, while toluene minimizes side reactions .
  • Catalyst selection : Pd(OAc)₂/Xantphos systems enhance coupling efficiency in aryl amination .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves regioselectivity .
  • In situ monitoring : TLC or HPLC-MS detects intermediate formation, allowing real-time adjustments .

Advanced: How should contradictory data regarding the biological activity of this compound derivatives be resolved?

Methodological Answer:
Address contradictions via:

  • Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (MTT assays) to rule out false positives .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to validate activity thresholds across multiple replicates.
  • Computational validation : Molecular docking (AutoDock) predicts binding modes, while MD simulations (AMBER) assess stability of ligand-target complexes .
  • Meta-analysis : Review literature for consensus on structural motifs (e.g., methylfuran’s role in membrane permeability) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model transition states and activation energies for substitution at the pyridine N-position .
  • Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic (HOMO) and electrophilic (LUMO) sites; furan’s electron-rich nature may direct reactivity .
  • Solvent modeling : COSMO-RS predicts solvation effects on reaction pathways .
  • Kinetic isotope effects (KIE) : Simulate deuterated analogs to validate mechanistic hypotheses .

Basic: What are the typical solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly in water. Adjust pH with HCl (1–2 M) to protonate the amine, enhancing aqueous solubility .
  • Stability :
    • Acidic conditions (pH < 3) : Degradation observed via furan ring opening; monitor by HPLC .
    • Oxidative conditions : Susceptible to peroxide-mediated oxidation; store under N₂ with antioxidants (e.g., BHT) .

Advanced: How can researchers elucidate the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to immobilized enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Replace key residues (e.g., catalytic lysine) to identify binding hotspots .
  • Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution for mechanistic insights .

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